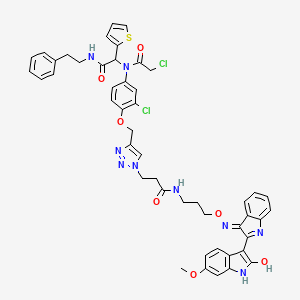
Gpx4/cdk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gpx4/cdk-IN-1 is a dual inhibitor targeting both Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases (CDKs). This compound has shown significant potential in cancer treatment due to its ability to induce ferroptosis and inhibit cell cycle progression .
Preparation Methods
The synthesis of Gpx4/cdk-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both GPX4 and CDKs. The synthetic route typically includes the combination of ML162 (a GPX4 inhibitor) and indirubin-3’-oxime (a CDK inhibitor) to form a dual inhibitor . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the reactions . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs .
Chemical Reactions Analysis
Gpx4/cdk-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its effectiveness.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically modified versions of the original compound with altered inhibitory properties .
Scientific Research Applications
Gpx4/cdk-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of dual inhibition and the development of new inhibitors.
Biology: Helps in understanding the role of GPX4 and CDKs in cellular processes.
Medicine: Shows promise in cancer treatment by inducing ferroptosis and inhibiting cell cycle progression
Mechanism of Action
Gpx4/cdk-IN-1 exerts its effects by inhibiting both GPX4 and CDKs. GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to alcohols . Inhibition of GPX4 leads to the accumulation of lipid peroxides, inducing ferroptosis . CDKs are crucial for cell cycle progression, and their inhibition results in cell cycle arrest . The dual inhibition of GPX4 and CDKs by this compound leads to both ferroptosis and cell cycle arrest, making it a potent anticancer agent .
Comparison with Similar Compounds
Gpx4/cdk-IN-1 is unique due to its dual inhibitory action on both GPX4 and CDKs. Similar compounds include:
ML162: A GPX4 inhibitor.
Indirubin-3’-oxime: A CDK inhibitor.
APR-246: A compound that induces ferroptosis in combination with other agents.
These compounds, while effective in their own right, do not offer the combined inhibitory effects seen with this compound .
Properties
Molecular Formula |
C48H45Cl2N9O7S |
|---|---|
Molecular Weight |
962.9 g/mol |
IUPAC Name |
3-[4-[[2-chloro-4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenoxy]methyl]triazol-1-yl]-N-[3-[(E)-[2-(2-hydroxy-6-methoxy-1H-indol-3-yl)indol-3-ylidene]amino]oxypropyl]propanamide |
InChI |
InChI=1S/C48H45Cl2N9O7S/c1-64-33-15-16-34-38(26-33)54-47(62)43(34)45-44(35-11-5-6-12-37(35)53-45)56-66-23-8-20-51-41(60)19-22-58-28-31(55-57-58)29-65-39-17-14-32(25-36(39)50)59(42(61)27-49)46(40-13-7-24-67-40)48(63)52-21-18-30-9-3-2-4-10-30/h2-7,9-17,24-26,28,46,54,62H,8,18-23,27,29H2,1H3,(H,51,60)(H,52,63)/b56-44+ |
InChI Key |
XZHKRJXBZZUBQT-FYGPYZTFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















